3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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Description
3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6OS3 and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Anti-Alzheimer and Anti-COX-2 Activities
Research has highlighted the synthesis of derivatives related to the target compound, which were tested for their anti-Alzheimer and anti-COX-2 (Cyclooxygenase-2) activities. The structural elucidation of these compounds was achieved through techniques such as IR, 1H NMR, mass spectra, and elemental analyses. The study suggests potential applications in the development of treatments for Alzheimer's disease and inflammation due to their biological activities (Attaby et al., 2009).
Hypertensive Activity
Another study focused on the synthesis of novel heterocyclic compounds containing the pyranopyridine moiety and their expected hypertensive activity. This research suggests the possibility of developing new therapeutic agents for hypertension based on the structural framework of similar compounds (Kumar & Mashelker, 2007).
Antiproliferative Activity
A study on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, closely related to the target compound, demonstrated antiproliferative activity against certain enzymes involved in cancer cell proliferation. This research indicates the potential for these compounds to be used in cancer treatment, emphasizing the importance of the 3-amino and 2-aryl carboxamide functionalities for their activity (van Rensburg et al., 2017).
Antimicrobial Activity
Compounds within the same chemical family have been synthesized and evaluated for their antimicrobial activity. The study reveals that these compounds exhibit promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Properties
IUPAC Name |
3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS3/c1-2-9-26-18-24-23-17(28-18)22-15(25)14-13(19)11-3-4-12(21-16(11)27-14)10-5-7-20-8-6-10/h3-8H,2,9,19H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMARHOKMQLYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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